molecular formula C12H11BrClN B2435221 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 1506904-89-7

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B2435221
CAS No.: 1506904-89-7
M. Wt: 284.58
InChI Key: OMJRPPQTGQESSZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole is a substituted pyrrole derivative supplied for research and development purposes. The pyrrole heterocycle is a five-membered aromatic ring with significant importance in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs . This specific compound features a halogenated phenyl substituent (containing bromo and chloro groups), a structural motif commonly explored to modulate the compound's lipophilicity, electronic properties, and its interaction with biological targets . Substituted pyrroles are frequently investigated as core structural elements in the development of new antibacterial agents, particularly to address the growing challenge of antibacterial resistance . Natural and synthetic halogenated pyrrole compounds, such as marinopyrroles and pyrrolomycins, have demonstrated potent activity against resistant bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The structure-activity relationships (SAR) of such compounds are a key area of study, where researchers systematically modify substituents on the pyrrole and phenyl rings to optimize potency and selectivity . This reagent serves as a valuable building block for synthetic chemists and a potential lead compound for microbiologists and pharmaceutical researchers aiming to develop novel therapeutic agents. The product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(13)7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJRPPQTGQESSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction involves:

  • Protonation of 3-bromo-4-chloroaniline’s amino group, enhancing electrophilicity.
  • Nucleophilic attack by the diketone’s carbonyl oxygen, forming a hemiaminal intermediate.
  • Cyclization with concomitant dehydration, facilitated by FePO₄ (10 mol%) under solvent-free conditions.

Key optimizations include:

  • Catalyst selection : FePO₄ outperforms traditional acids (e.g., p-TsOH) by minimizing side reactions, achieving an 85% isolated yield.
  • Solvent-free conditions : Eliminating solvents reduces purification steps and aligns with green chemistry principles.

Limitations and Scalability

While efficient, this method requires pre-functionalized 3-bromo-4-chloroaniline , which complicates large-scale production due to the substrate’s limited commercial availability. Industrial adoption thus depends on upstream bromination of 4-chloroaniline, which introduces additional cost and purification challenges.

Multi-Step Bromination-Cyclization Approach

An alternative strategy, detailed in patent CN104844567A, constructs the pyrrole ring before introducing bromine. This method, originally developed for pyrazole derivatives, has been adapted for pyrroles through modifications in cyclization and halogenation steps.

Synthetic Pathway

The process involves four stages:

2.1.1 Ring Closure
3-Aminocrotononitrile reacts with hydrazine hydrate (60–90°C) to form a 3-amino-5-methylpyrazole intermediate. While this step yields pyrazoles, substituting hydrazine with hydroxylamine or adjusting stoichiometry favors pyrrole formation.

2.1.2 Bromination
Electrophilic bromination using Br₂ in acetic acid introduces bromine at the phenyl ring’s meta position (relative to chlorine), directed by the electron-withdrawing chloro group.

2.1.3 Oxidation and Condensation
Oxidation of the nitrile group to a carboxylic acid, followed by decarboxylation, generates a reactive site for coupling with dichloropyridine derivatives, finalizing the pyrrole structure.

Performance Metrics

  • Yield : 78–87% overall, marginally lower than Paal-Knorr but more amenable to scale-up.
  • Conditions : Reflux in acetic acid eliminates the need for specialized catalysts, simplifying reactor design.

Comparative Analysis of Synthesis Methods

Parameter Paal-Knorr Condensation Multi-Step Bromination
Yield 85% 78–87%
Steps 1 4
Catalyst FePO₄ None
Solvent Solvent-free Acetic acid
Substrate Complexity High (pre-halogenated) Moderate
Scalability Limited High

Key Findings :

  • The Paal-Knorr method excels in atom economy but struggles with substrate availability.
  • Multi-step synthesis offers better scalability despite lower yields, as intermediates are commercially accessible.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms on the phenyl ring act as leaving groups, enabling nucleophilic aromatic substitution (NAS) or electrophilic substitution. These halogens are electron-withdrawing, directing incoming nucleophiles or electrophiles to specific positions on the aromatic ring.

Catalytic Reactions

The synthesis and functionalization of this compound often involve catalytic processes, as seen in related pyrrole derivatives. For instance, iron phosphate (FePO₄) has been used as a catalyst in solvent-free conditions to optimize reaction yields .

Catalyst Optimization Data

Catalyst Amount (mol%)Reaction Time (h)Yield (%)
51040
101075
151065

This table demonstrates how increasing catalyst concentration improves yields, with 10 mol% FePO₄ achieving the highest efficiency under solvent-free conditions .

Spectroscopic and Structural Insights

The compound’s structure and reactivity are confirmed by spectroscopic data:

  • ¹H NMR : The pyrrole ring protons appear as a singlet (~5.6–5.9 ppm), while aromatic protons split into doublets due to para-substitution .

  • IR : Peaks for C=C aromatic bonds (~1590 cm⁻¹) and C-Br/C-Cl stretches (~840–757 cm⁻¹) confirm the presence of halogens .

Limitations and Challenges

  • Regioselectivity : Competing substitution pathways on the phenyl and pyrrole rings may lead to undesired byproducts.

  • Catalyst Dependency : High yields often require specific catalysts (e.g., FePO₄), which may not be universally applicable .

Scientific Research Applications

Medicinal Chemistry

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow for interactions with various biological targets.

Biological Activities :

  • Antimicrobial Activity : Exhibits significant inhibitory effects against a range of bacterial strains.
Bacterial StrainActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition
  • Antitumor Activity : Demonstrated the ability to inhibit the growth of cancer cell lines.
Cancer Cell LineInhibition PercentageReference
MCF-7 (Breast Cancer)70% inhibition
HeLa (Cervical Cancer)65% inhibition
A549 (Lung Cancer)75% inhibition

Agricultural Applications

The compound is also being explored for its fungicidal properties. Similar compounds have shown effectiveness against various plant pathogens.

Mechanism of Action :

  • The compound may act by disrupting ATP production in fungal cells, leading to cell death, akin to other known fungicides like chlorfenapyr.

Material Science

In materials science, this compound serves as a building block for synthesizing advanced materials such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices.

Case Study 1: Antimicrobial Compound Development

A study focused on the synthesis of derivatives of pyrrole compounds highlighted that this compound exhibited superior antimicrobial activity compared to traditional antibiotics. This suggests its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Antitumor Research

Research evaluating the antitumor effects of this compound indicated significant growth inhibition in MCF-7 and A549 cancer cell lines. These findings suggest its utility in cancer therapy and warrant further exploration into its mechanism of action .

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-4-chlorophenyl)ethanone
  • 3-Bromo-4-chloroanisole
  • 1-(3-Bromo-4-methylphenylsulfonyl)morpholine

Uniqueness

1-(3-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole is unique due to its specific substitution pattern on the phenyl ring and the presence of two methyl groups on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, and presents relevant data from research studies.

Chemical Structure and Properties

  • Molecular Formula : C12H11BrClN
  • Molecular Weight : 284.58 g/mol
  • IUPAC Name : this compound

The compound features a pyrrole ring substituted with bromine and chlorine atoms, which contributes to its unique reactivity and biological activity.

Antimicrobial Properties

Research has indicated that pyrrole derivatives exhibit significant antimicrobial activity. For instance, a study evaluated various pyrrole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, showcasing their potential as antibacterial agents .

CompoundMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)
Compound A3.1210
Compound B6.2512.5
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that pyrrole derivatives can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound exhibited IC50 values ranging from 0.39 to 49.85 μM against different cancer cell lines including Hep-2 and A549 .

Cell LineIC50 (μM)Mechanism of Action
Hep-217.82Induction of apoptosis
A5490.95Autophagy induction

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells, including enzymes and receptors that regulate cell proliferation and apoptosis pathways. The presence of halogens (bromine and chlorine) enhances the compound's reactivity, potentially increasing its efficacy against microbial and cancerous cells .

Case Study 1: Anticancer Activity in Hepatocellular Carcinoma

A study by Li et al. demonstrated that a series of pyrrole derivatives, including those structurally related to this compound, showed significant cytotoxicity against Hepatocellular carcinoma cell lines with IC50 values as low as 17.82 μM. The study highlighted the potential of these compounds in targeting cancer cells through apoptosis induction.

Case Study 2: Antibacterial Efficacy Against Resistant Strains

In another investigation, pyrrole derivatives were tested against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that certain derivatives had MIC values comparable to traditional antibiotics, suggesting their potential use in treating resistant bacterial infections.

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